ophiopogonanone E
Overview
Description
Ophiopogonanone E is a naturally occurring homoisoflavonoid compound primarily isolated from the tuberous roots of Ophiopogon japonicus, a plant belonging to the Liliaceae family . This compound is known for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects .
Scientific Research Applications
Safety and Hazards
Future Directions
While specific future directions for ophiopogonanone E research are not detailed in the search results, it is known that homoisoflavonoids from Ophiopogon japonicus, including this compound, have been studied for their inhibitory effects on tyrosinase activity . This suggests potential future research directions in understanding the mechanisms of these inhibitory effects and their potential applications.
Mechanism of Action
Target of Action
Ophiopogonanone E, a homoisoflavonoid, has been found to exhibit potent inhibitory effects on Nitric Oxide (NO) production . The primary targets of this compound are genes such as AHR, AURKB, and GABRA1-6, GABRG1-3 . These genes play crucial roles in various biological processes, including the regulation of immune response, cell cycle, and neurotransmission.
Mode of Action
For instance, it has been found to exhibit inhibitory effects on NO production . NO is a crucial signaling molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission. By inhibiting NO production, this compound can potentially modulate these processes.
Biochemical Pathways
This compound is associated with intermediates in the flavonoids and saponins pathways . These pathways are involved in the biosynthesis of secondary metabolites that play essential roles in plant defense and human health. The modulation of these pathways by this compound can lead to changes in the levels of these metabolites, thereby affecting their downstream effects.
Pharmacokinetics
It is known that the compound has a molecular weight of 36036, a predicted density of 1377±006 g/cm3, and a predicted boiling point of 6205±550 °C . These properties can influence the bioavailability of this compound, which in turn affects its efficacy.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. For instance, its inhibitory effect on NO production can lead to changes in the signaling pathways regulated by NO, thereby affecting cellular functions. Moreover, its association with the flavonoids and saponins pathways can influence the biosynthesis of secondary metabolites, leading to changes at the molecular level .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the plant from which it is derived, Ophiopogon japonicus, is native to East Asia and grows well in full sun or partial shade in well-drained, moist sandy or sandy-loam soils with a pH between 6.5 and 7.5 . These environmental conditions can potentially influence the biosynthesis of this compound and, consequently, its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ophiopogonanone E can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents such as ethanol or methanol, followed by purification using chromatographic techniques . Chemical synthesis routes often involve the cyclization of appropriate precursors under controlled conditions to form the chromanone structure characteristic of homoisoflavonoids .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Ophiopogon japonicus roots. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are employed to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Ophiopogonanone E undergoes various chemical reactions, including:
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur in the presence of suitable catalysts and reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts like aluminum chloride, reagents such as halogens or nitrating agents.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted homoisoflavonoid derivatives.
Comparison with Similar Compounds
Ophiopogonanone E is unique among homoisoflavonoids due to its specific structural features and bioactivities. Similar compounds include:
Properties
IUPAC Name |
5,7-dihydroxy-3-[(2-hydroxy-4-methoxyphenyl)methyl]-8-methoxy-6-methyl-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O7/c1-9-15(21)14-17(23)11(8-26-18(14)19(25-3)16(9)22)6-10-4-5-12(24-2)7-13(10)20/h4-5,7,11,20-22H,6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFZMWWKEGLLRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=C1O)OC)OCC(C2=O)CC3=C(C=C(C=C3)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of ophiopogonanone E in the context of traditional Chinese medicine?
A1: this compound is a homoisoflavonoid found in Ophiopogon japonicus, a plant commonly used in traditional Chinese medicine. [, , ] While specific research on this compound's individual effects is limited, studies suggest it may play a role in the therapeutic effects attributed to Ophiopogon japonicus, such as treating coughs and respiratory ailments. [] Further investigation is needed to fully understand its specific mechanisms of action and potential therapeutic benefits.
Q2: How does the chemical profile of Ophiopogon japonicus compare to Liriope radix?
A2: While Liriope radix is sometimes used as a substitute for Ophiopogon japonicus, they are considered distinct remedies. [] Research reveals significant differences in their chemical compositions. Ophiopogon japonicus contains higher levels of homoisoflavonoids like this compound, while Liriope radix has a greater abundance of steroidal saponins. [] These distinctions highlight the importance of accurate identification and quality control when using these herbs.
Q3: What analytical methods have been employed to identify and quantify this compound?
A4: Researchers have successfully isolated and characterized this compound from Ophiopogon japonicus using techniques like silica gel column chromatography and spectral analysis, including but not limited to NMR and mass spectrometry. [, ] For quantitative analysis, high-performance liquid chromatography coupled with electrospray ionization tandem triple quadrupole mass spectrometry (HPLC-ESI-QQQ-MS/MS) has proven effective in simultaneously measuring multiple components, including this compound, in plant samples. [] These sophisticated methods enable researchers to accurately identify and quantify this compound for further study.
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